2-(5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide
Description
Properties
IUPAC Name |
2-[5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1-yl]-N-(2,3-dihydro-1H-inden-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN4O2/c23-18-7-4-15(5-8-18)21-25-12-17(11-24)22(29)27(21)13-20(28)26-19-9-6-14-2-1-3-16(14)10-19/h4-10,12H,1-3,13H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTWAUZZAYFBQCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)CN3C(=NC=C(C3=O)C#N)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide is a pyrimidine derivative that has attracted attention in medicinal chemistry due to its potential therapeutic applications. This article provides a detailed examination of its biological activity, including its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
This compound possesses a complex structure characterized by:
- Pyrimidine core : A six-membered heterocyclic ring containing nitrogen atoms.
- Cyano group : Enhances lipophilicity and reactivity.
- Fluorophenyl moiety : May contribute to binding affinity through hydrophobic interactions.
- Acetamide side chain : Potentially involved in interactions with biological targets.
The molecular formula is with a molecular weight of approximately 338.38 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, such as enzymes or receptors involved in various disease pathways. The cyano group increases the compound's lipophilicity, facilitating cellular uptake, while the fluorophenyl moiety enhances binding affinity due to hydrophobic interactions.
Key Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit certain enzymes that are crucial for disease progression, particularly in cancer and inflammatory pathways.
- Receptor Modulation : It could act as a modulator for specific receptors, influencing downstream signaling pathways.
Anticancer Activity
Recent studies have shown that pyrimidine derivatives exhibit significant anticancer properties. For instance:
- Compounds similar to this compound have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial potential:
- In vitro studies revealed that derivatives of pyrimidine compounds exhibit activity against both Gram-positive and Gram-negative bacteria, with significant minimum inhibitory concentrations (MICs) reported .
Case Studies and Research Findings
Synthesis
The synthesis of this compound involves several steps:
- Formation of the Pyrimidine Ring : Utilizing cyanoacetic acid and appropriate amines under controlled conditions.
- Substitution Reactions : Introducing the fluorophenyl and acetamide groups through nucleophilic substitution reactions.
- Purification : Techniques such as column chromatography are employed to achieve high purity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of this compound can be contextualized against analogs in the pyrimidinone and acetamide classes. Below is a comparative analysis based on substituents, molecular properties, and inferred pharmacological profiles:
Table 1: Structural and Molecular Comparison
Key Observations
Substituent Effects: The 4-fluorophenyl group is conserved in the target compound and , but replaces it with a p-tolyl group, which may reduce steric hindrance.
Electronic and Solubility Profiles :
- The methanesulfonyl group in enhances solubility via polarity but may reduce membrane permeability.
- The thioether in increases lipophilicity, favoring CNS penetration but risking oxidative metabolism .
Biological Implications :
- The chloro and dimethoxy substituents in suggest dual electron effects, possibly modulating enzyme binding (e.g., topoisomerase inhibition).
- The absence of a sulfur atom in the target compound may reduce off-target interactions compared to .
Research Findings and Limitations
- Data Gaps: None of the sources provide explicit IC₅₀ values or in vivo efficacy data, limiting direct pharmacological comparisons.
- Synthetic Challenges : The dihydroindenyl moiety may complicate synthesis compared to simpler aryl derivatives .
Q & A
Q. What crystallographic techniques confirm the compound’s solid-state conformation?
- Methodology : Single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) resolves bond angles (e.g., C8C–C7C–C20C = 125.62°) and dihedral angles to validate the pyrimidinone ring’s planarity, as seen in for related thienopyrimidines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
